3-O-Methyl Colterol Bromide
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Overview
Description
3-O-Methyl Colterol Bromide is a chemical compound with the molecular formula C13H20BrNO3 and a molecular weight of 318.21. It is an intermediate used in the synthesis of 3-O-Methyl Colterol, a metabolite of Bitolterol, which is a bronchodilator used in the treatment of respiratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methyl Colterol Bromide can be synthesized through various organic synthesis routes. One common method involves the bromination of 3-O-Methyl Colterol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-O-Methyl Colterol Bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaOH, H2O, or KCN, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-O-Methyl Colterol Oxide.
Reduction: 3-O-Methyl Colterol Hydride.
Substitution: 3-O-Methyl Colterol Hydroxide or 3-O-Methyl Colterol Cyanide.
Scientific Research Applications
3-O-Methyl Colterol Bromide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals.
Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of Bitolterol and its derivatives.
Medicine: As a metabolite of Bitolterol, it is studied for its potential therapeutic effects in treating respiratory conditions.
Industry: It is utilized in the chemical industry for the production of other brominated compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3-O-Methyl Colterol Bromide exerts its effects involves its interaction with molecular targets and pathways related to bronchodilation. It is believed to work by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP levels, which in turn causes relaxation of smooth muscle in the bronchi.
Comparison with Similar Compounds
3-O-Methyl Colterol Bromide is similar to other brominated compounds used in pharmaceuticals and organic synthesis. Some of these similar compounds include:
Bitolterol Mesylate: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Salmeterol: A long-acting beta-agonist used in the management of asthma and COPD.
Formoterol: Another long-acting beta-agonist with similar therapeutic applications.
Uniqueness: this compound is unique in its role as an intermediate in the synthesis of Bitolterol metabolites, which are specifically designed to provide sustained bronchodilation with fewer side effects compared to other bronchodilators.
Properties
Molecular Formula |
C13H20BrNO3 |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
2-bromo-4-[2-(tert-butylamino)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H20BrNO3/c1-13(2,3)15-7-10(16)8-5-9(14)12(17)11(6-8)18-4/h5-6,10,15-17H,7H2,1-4H3 |
InChI Key |
MNAKYBCQRDFIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)O)OC)O |
Origin of Product |
United States |
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